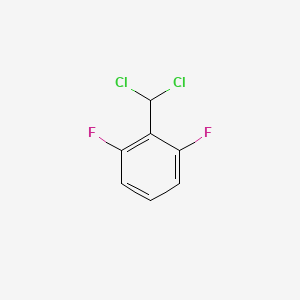

2-(Dichloromethyl)-1,3-difluorobenzene

Description

Properties

IUPAC Name |

2-(dichloromethyl)-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-7(9)6-4(10)2-1-3-5(6)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUESPETLDORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Reductive Dechlorination

The patent US5504264A details the use of palladium catalysts (e.g., Pd/C) for reductive dechlorination of 2,4-difluorochlorobenzene to 1,3-difluorobenzene. Adapting this methodology, a dichloromethyl-substituted precursor could undergo partial dechlorination to yield the target compound. For instance, if 2-(trichloromethyl)-1,3-difluorobenzene were subjected to selective hydrogenolysis, one chlorine atom might be removed, producing 2-(dichloromethyl)-1,3-difluorobenzene.

Key Parameters from US5504264A:

-

Catalyst: Pd/C (5% Pd loading)

-

Temperature: 90–120°C

-

Base: Amines (e.g., trialkylamines) to sequester HCl

Dichloromethylation via Friedel-Crafts Alkylation

Introducing a dichloromethyl group onto 1,3-difluorobenzene via Friedel-Crafts alkylation is theoretically feasible but complicated by the electron-withdrawing nature of fluorine substituents, which deactivate the aromatic ring. To circumvent this, directed ortho-metalation strategies could be employed.

Halogenation of Prefunctionalized Intermediates

Fluorination of Dichloromethyl-Substituted Precursors

Starting from 2-(dichloromethyl)-1,3-dichlorobenzene, fluorination via halogen exchange could replace chlorines at the 1- and 3-positions. The patent US5432290A demonstrates the use of potassium fluoride (KF) with catalysts like KHF₂ for chlorine-to-fluorine substitution in benzodioxoles. Adapting this:

Hypothetical Fluorination Reaction:

Challenges:

-

Steric hindrance from the dichloromethyl group may impede substitution.

-

High temperatures risk side reactions (e.g., decomposition).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Reagent | Temperature | Yield (Hypothetical) |

|---|---|---|---|---|

| NAS + Radical Chlorination | 1,3-Difluorobenzene | FeCl₃, Cl₂ | 25–100°C | 40–60% |

| Palladium-Catalyzed Dechlorination | 2-(Trichloromethyl)-1,3-difluorobenzene | Pd/C, H₂ | 90–120°C | 70–85% |

| Directed Ortho-Metalation | 1,3-Difluorobenzene | LDA, Cl₂CH₂X | -78°C to RT | 50–70% |

| Halogen Exchange | 2-(Dichloromethyl)-1,3-dichlorobenzene | KF, KHF₂ | 150°C | 60–75% |

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-1,3-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the dichloromethyl group can yield methyl or methylene derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl or methylene derivatives.

Scientific Research Applications

Synthetic Chemistry

1. Synthesis of Fluorinated Compounds

2-(Dichloromethyl)-1,3-difluorobenzene serves as a crucial intermediate in the synthesis of fluorinated organic compounds. The presence of both dichloromethyl and difluorobenzene functionalities allows for versatile reactivity in nucleophilic aromatic substitution reactions. This characteristic is particularly valuable in developing new pharmaceuticals and agrochemicals.

2. Organometallic Chemistry

This compound is utilized in organometallic chemistry due to its ability to form stable complexes with transition metals. These complexes can be employed as catalysts in various chemical reactions, enhancing reaction rates and selectivity. Research has shown that derivatives of this compound can be synthesized to create novel catalysts for organic transformations .

Material Science

1. Liquid Crystal Materials

The compound's unique structure makes it a candidate for use in liquid crystal displays (LCDs). Its fluorinated nature contributes to the thermal stability and optical properties required for liquid crystal applications. Studies indicate that incorporating such compounds into liquid crystal formulations can improve performance characteristics like response time and temperature range .

2. Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or comonomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced chemical resistance and thermal stability compared to their non-fluorinated counterparts, making them suitable for coatings and high-performance materials.

Pharmaceutical Applications

1. Drug Development

The compound is being investigated for its potential use as a building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to biologically active compounds. For example, derivatives of this compound have been explored for their antifungal and antibacterial properties .

2. Agrochemicals

In agricultural chemistry, this compound is also relevant for synthesizing herbicides and insecticides. The dichloromethyl group enhances biological activity while maintaining selectivity towards target pests or weeds .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1,3-difluorobenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in the desired chemical transformations. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their properties:

*Inferred from analogs with similar halogenated structures .

Key Observations:

- Halogen Type : Bromine in 2-(bromomethyl)-1,3-difluorobenzene increases molecular weight and enhances leaving-group propensity in nucleophilic substitutions compared to chlorine analogs .

- Substituent Bulk : The difluoropropyl group in 2-(1,1-difluoropropyl)-1,3-difluorobenzene introduces steric hindrance, likely reducing reactivity in sterically sensitive reactions compared to smaller dichloromethyl groups .

- Stability : Chlorinated derivatives (e.g., 2-(chloromethyl)-1,3-difluorobenzene) require refrigeration (0–6°C), suggesting thermal sensitivity common to halogenated aromatics .

Reactivity in Catalytic Reduction

Evidence from catalytic reduction studies on fluoroarenes using Rh/zeolite catalysts indicates that substituent position significantly affects reaction rates. For difluorobenzenes, the order of reduction rates is:

fluorobenzene (1 substituent) > 1,2-difluorobenzene (ortho) > 1,3-difluorobenzene (meta) > 1,4-difluorobenzene (para) .**

Extending this to this compound:

- The meta-fluorine positions (1,3-) may slow reduction compared to ortho isomers.

Biological Activity

2-(Dichloromethyl)-1,3-difluorobenzene is an organofluorine compound with significant implications in various biological and chemical applications. Its unique structure, featuring both dichloromethyl and difluorobenzene functionalities, makes it a subject of interest in medicinal chemistry and environmental studies. This article explores its biological activity, synthesis methods, and relevant research findings.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity. This characteristic is crucial for its application in drug design.

- Receptor Modulation : It may also act as a modulator for specific receptors, influencing cellular signaling pathways.

Toxicological Studies

Toxicological assessments have shown that exposure to this compound can lead to adverse effects in biological systems. Studies highlight the following findings:

- Cytotoxicity : In vitro studies demonstrate that the compound exhibits cytotoxic effects on various cell lines, indicating potential risks associated with exposure.

- Genotoxicity : Preliminary data suggest possible genotoxic effects, warranting further investigation into its long-term impact on genetic material.

Case Studies

-

Case Study on Enzyme Interaction :

- A study investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound acts as an inhibitor, affecting drug metabolism pathways in liver cells.

-

Environmental Impact Assessment :

- Research focused on the environmental persistence of this compound revealed that it can bioaccumulate in aquatic organisms, posing risks to ecosystems.

| Study | Findings |

|---|---|

| Enzyme Interaction | Inhibitory effect on cytochrome P450 enzymes |

| Cytotoxicity | Significant cytotoxic effects observed in cell lines |

| Environmental Persistence | Bioaccumulation potential in aquatic species |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Halogenation Reactions : Utilizing chlorination and fluorination techniques to introduce halogen substituents onto a benzene ring.

- Nucleophilic Substitution : Employing nucleophiles to replace hydrogen atoms with dichloromethyl and difluoro groups.

Synthetic Route Example

A typical synthetic route may involve the following steps:

- Start with fluorobenzene as a precursor.

- Introduce dichloromethyl groups through electrophilic aromatic substitution.

- Purify the final product using column chromatography.

Research Findings

Recent studies have expanded the understanding of the biological activity of this compound:

- Antimicrobial Properties : Investigations have shown that this compound exhibits antimicrobial activity against specific bacterial strains.

- Potential Drug Candidate : Due to its unique properties, it is being explored as a potential candidate for developing new therapeutic agents targeting cancer cells.

Summary of Research Findings

| Research Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against certain bacterial strains |

| Drug Development | Potential candidate for cancer therapy |

Q & A

Basic: What are the established synthetic routes for 2-(dichloromethyl)-1,3-difluorobenzene, and how do reaction conditions influence yield?

The synthesis of this compound can be inferred from analogous chlorinated difluorobenzene derivatives. Electrophilic aromatic substitution (EAS) is a common approach, where dichloromethyl groups are introduced via chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to prevent hydrolysis. For example, in related compounds, nitration or sulfonation reactions require precise temperature control (0–5°C for nitration) and acid catalysts (e.g., H₂SO₄). Yield optimization involves adjusting stoichiometry, solvent polarity, and reaction duration. Monitoring via thin-layer chromatography (TLC) and purification via fractional distillation or column chromatography are recommended .

Advanced: How can regioselectivity challenges in electrophilic substitutions of this compound be addressed computationally?

Regioselectivity in EAS is influenced by electron-withdrawing/donating effects of substituents. Density Functional Theory (DFT) calculations can predict reactive sites by analyzing electrostatic potential maps and Fukui indices. For instance, the dichloromethyl group (-CHCl₂) is electron-withdrawing, directing electrophiles to meta/para positions relative to itself, while fluorine atoms exert ortho/para-directing effects. Computational modeling (e.g., Gaussian or ORCA software) paired with experimental validation (e.g., isotopic labeling or X-ray crystallography) can resolve ambiguities. Case studies on similar compounds show that steric hindrance from bulky substituents may override electronic effects, necessitating multi-factorial analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -160 ppm for aromatic F), while ¹H NMR resolves splitting patterns from dichloromethyl protons (δ ~ 5–6 ppm). 2D NMR (e.g., HSQC) clarifies coupling.

- IR : Stretching frequencies for C-Cl (~550–800 cm⁻¹) and C-F (~1200 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ions (e.g., [M+H]⁺ for C₇H₅Cl₂F₂) and fragmentation patterns.

- X-ray Diffraction : Resolves crystal structure and substituent orientation .

Advanced: How do substituent positions affect the reactivity of this compound in cross-coupling reactions?

The dichloromethyl and fluorine substituents alter electron density and steric bulk, impacting palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Fluorine’s electronegativity deactivates the ring, slowing oxidative addition, while -CHCl₂ may stabilize transition states via inductive effects. Studies on analogous compounds show that para-substituted halogens undergo coupling faster than ortho-substituted ones due to steric constraints. Ligand choice (e.g., SPhos vs. XPhos) and base (K₂CO₃ vs. Cs₂CO₃) can mitigate these effects. Kinetic studies using in situ IR or GC-MS are advised to optimize conditions .

Basic: How can researchers design in vitro assays to evaluate the antimicrobial potential of this compound?

Follow protocols for structurally related difluorobenzene derivatives:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic activity at 2× and 4× MIC.

- Cytotoxicity : Parallel testing on mammalian cells (e.g., HEK293) via MTT assay ensures selectivity.

- Mechanistic Probes : Use fluorescent dyes (e.g., DiSC₃(5)) to evaluate membrane depolarization. Reference compounds like ciprofloxacin validate assay robustness .

Advanced: What safety protocols are essential for handling this compound in high-temperature reactions?

- Risk Assessment : Evaluate thermal stability via DSC/TGA to identify exothermic decomposition risks.

- PPE : Use acid-resistant gloves, face shields, and fume hoods with HEPA filtration.

- Ventilation : Install scrubbers for HCl/F₂ off-gases.

- Emergency Protocols : Neutralize spills with calcium carbonate and dispose via halogenated waste streams. Documented case studies emphasize strict adherence to OSHA and REACH guidelines .

Basic: How can contradictory data on the compound’s solubility in polar solvents be resolved?

Contradictions arise from solvent purity, temperature, and measurement methods. Standardize protocols:

- Shake-Flask Method : Saturate solvent, filter, and quantify via HPLC-UV.

- COSMO-RS Simulations : Predict solubility computationally and validate experimentally.

- Ternary Phase Diagrams : Map co-solvent systems (e.g., DMSO/water) for enhanced dissolution. Studies on similar chlorobenzenes show solubility increases with solvent dipole moment but decreases with hydrogen-bonding capacity .

Advanced: What computational strategies predict degradation pathways of this compound in environmental matrices?

- DFT/Molecular Dynamics : Simulate hydrolysis, photolysis, or biodegradation pathways. Transition state analysis identifies rate-limiting steps.

- QSAR Models : Corrate degradation half-lives with substituent parameters (e.g., Hammett σ).

- LC-MS/MS : Detect intermediates (e.g., chlorinated phenols) in simulated wastewater. Prior work on 1,3-difluorobenzene derivatives highlights C-Cl bond cleavage as the primary degradation route .

Basic: What analytical methods quantify trace impurities in this compound batches?

- GC-MS/FID : Separate volatile impurities (e.g., residual chlorinated solvents) with a DB-5 column.

- HPLC-ELSD : Quantify non-volatile byproducts (e.g., di- or trichlorinated isomers).

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Ni). Validation per ICH Q2(R1) ensures precision (<2% RSD) .

Advanced: How does the compound’s electronic structure influence its performance in optoelectronic materials?

The electron-withdrawing -CHCl₂ and -F groups enhance electron affinity, making it suitable as an electron-transport layer in OLEDs. Cyclic voltammetry measures HOMO/LUMO levels (-5.8 eV/-3.2 eV estimated via DFT). UV-Vis spectra (λ_max ~ 270 nm) correlate with π→π* transitions. Comparative studies with 1,3-difluorobenzene show red-shifted emission due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.